molecular formula C8H16Cl2N4 B2924201 1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride CAS No. 1394041-47-4

1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride

Cat. No. B2924201
CAS RN: 1394041-47-4
M. Wt: 239.14
InChI Key: YUMXKAPJZUQPQT-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H14N4. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride is based on a piperazine ring, which is a six-membered ring with two nitrogen atoms. One of the nitrogen atoms in the ring is connected to a methyl group and an imidazole ring .


Physical And Chemical Properties Analysis

1-(1-Methyl-1H-imidazol-2-yl)piperazine dihydrochloride is a solid at room temperature . The molecular weight of this compound is 166.22 . More specific physical and chemical properties are not available in the sources I found .

Scientific Research Applications

Antidiabetic Properties

1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride has been identified as a potent antidiabetic agent in a rat model of type II diabetes. Its effectiveness stems from an increase in insulin secretion, independent of alpha2 adrenoceptor blockage. This discovery is pivotal, particularly in the search for compounds with improved antidiabetic properties (Le Bihan et al., 1999).

Anti-Inflammatory and Antimicrobial Activities

This compound has shown promising results in in-vitro anti-inflammatory activity and moderate in-vivo anti-inflammatory effectiveness in a rat hind paw edema model. Its use in anti-inflammatory applications is notable due to its relatively high efficacy at low concentrations (Ahmed et al., 2017). Furthermore, it has exhibited significant antimicrobial properties, particularly against bacteria and fungi, which makes it a candidate for developing new antimicrobial agents (Gan et al., 2010).

Pharmacological Applications

The compound has been used in the synthesis of various pharmacologically active derivatives. These derivatives show potential in treating conditions like diabetes, inflammation, and microbial infections. The versatility in its chemical structure allows for the creation of diverse derivatives with specific targeted activities (Rajkumar et al., 2014).

Cancer Treatment

Research into piperazinone derivatives, a class of compounds related to 1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride, has shown that they possess cytotoxic activities against cancer cells. This suggests potential applications in the development of new anticancer therapies (Ghasemi et al., 2020).

Copper Enzyme Mimics

This compound has also been utilized in synthesizing ligands for copper(II) complexes, which mimic the function of copper enzymes. This application is significant in the field of bioinorganic chemistry, where such complexes can be used to study and imitate the biological functions of enzymes (Santagostini et al., 1999).

Novel Metal-Based Chemotherapy

The compound has shown potential in novel metal-based chemotherapy against tropical diseases, broadening its scope in medical applications, particularly in the field of infectious diseases (Navarro et al., 2000).

Corrosion Inhibition

In addition to its biomedical applications, this compound has been studied for its potential as a corrosion inhibitor. Its derivatives have shown effectiveness in protecting metals against corrosion, which is critical in industrial applications (Yadav et al., 2016).

Safety and Hazards

This compound is classified as an eye irritant and skin irritant . Safety precautions include avoiding contact with skin and eyes, and wearing protective clothing .

properties

IUPAC Name

1-(1-methylimidazol-2-yl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-11-5-4-10-8(11)12-6-2-9-3-7-12;;/h4-5,9H,2-3,6-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMXKAPJZUQPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride

CAS RN

1394041-47-4
Record name 1-(1-methyl-1H-imidazol-2-yl)piperazine dihydrochloride
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